molecular formula C13H29BrMgOSi B13777054 Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- CAS No. 68516-34-7

Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-

Cat. No.: B13777054
CAS No.: 68516-34-7
M. Wt: 333.66 g/mol
InChI Key: OVNOLQSFKNRUHU-UHFFFAOYSA-M
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Description

Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- (CAS: 68516-34-7; EC: 271-148-3) is an organomagnesium bromide compound with a unique structure comprising a decyl chain (10 carbons) terminated by a trimethylsilyloxy (-OSi(CH₃)₃) group at the 10th position. Registered on May 31, 2018, it belongs to the class of Grignard reagents, which are pivotal in organic synthesis for forming carbon-carbon bonds .

The compound’s structure combines a long hydrophobic alkyl chain with a silicon-based functional group, distinguishing it from conventional aryl- or short-chain alkylmagnesium bromides. The trimethylsilyl (TMS) ether moiety may confer steric bulk and lipophilicity, influencing solubility in nonpolar solvents and reactivity in cross-coupling or nucleophilic addition reactions.

Properties

CAS No.

68516-34-7

Molecular Formula

C13H29BrMgOSi

Molecular Weight

333.66 g/mol

IUPAC Name

magnesium;decoxy(trimethyl)silane;bromide

InChI

InChI=1S/C13H29OSi.BrH.Mg/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4;;/h1,5-13H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

OVNOLQSFKNRUHU-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)OCCCCCCCCC[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- typically involves the reaction of the corresponding bromoalkyl precursor, 10-bromo-1-(trimethylsilyloxy)decane, with magnesium metal in anhydrous ether solvents (e.g., tetrahydrofuran or diethyl ether) under inert atmosphere conditions. This reaction forms the Grignard reagent, which is the magnesium organometallic species.

The general reaction scheme is:

$$
\text{Br-(CH}2){10}-O-Si(CH3)3 + Mg \xrightarrow[\text{ether}]{\text{inert atmosphere}} \text{Mg, bromo[10-[(trimethylsilyl)oxy]decyl]-}
$$

Detailed Procedure

  • Starting Material : The precursor, 10-bromo-1-(trimethylsilyloxy)decane, is synthesized by selective silylation of 10-bromo-1-decanol with chlorotrimethylsilane or equivalent silylating agents.

  • Activation of Magnesium : Magnesium turnings or powder are activated by washing with dilute acid, drying, and sometimes scratching the surface to initiate the reaction.

  • Reaction Conditions : The magnesium is suspended in dry tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (argon or nitrogen). The bromoalkyl precursor is added dropwise with stirring at temperatures ranging from 0 °C to room temperature.

  • Reaction Monitoring : The formation of the Grignard reagent is monitored by the disappearance of magnesium and sometimes by quenching aliquots to check reactivity.

  • Workup : The resulting Grignard reagent solution is used directly in situ for further synthetic transformations due to its sensitivity to moisture and air.

Alternative Methods and Modifications

  • Use of Ultrasound or Heating : To enhance the rate of Grignard formation, ultrasound irradiation or gentle heating (~35 °C) can be applied.

  • Use of Iodine or 1,2-Dibromoethane : Small amounts of iodine or 1,2-dibromoethane may be added to activate magnesium and initiate the reaction.

  • Solvent Variations : Although THF is preferred for its ability to stabilize Grignard reagents, diethyl ether or mixtures thereof are also used depending on solubility and reactivity considerations.

Reaction Mechanism and Considerations

The formation of magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- proceeds via oxidative insertion of magnesium into the carbon-bromine bond of the precursor. The trimethylsilyl protecting group on the hydroxyl moiety prevents side reactions such as coordination or deprotonation of the hydroxyl group, ensuring selective formation of the Grignard reagent.

The presence of the silyl ether is crucial to maintain the integrity of the molecule during the Grignard formation and subsequent reactions. The compound is relatively stable under the reaction conditions but must be handled under strictly anhydrous and oxygen-free conditions to prevent decomposition.

Analytical Data and Stability

  • Molecular Weight : 333.66 g/mol

  • Molecular Formula : Corresponds to the magnesium organometallic with the bromoalkyl and trimethylsilyloxy substituents.

  • Stability : According to studies on similar silyl-protected organomagnesium compounds, the reagent is thermally stable up to moderate temperatures and decomposes upon exposure to moisture or air.

Comparative Table of Preparation Parameters

Parameter Description/Condition Notes
Starting material 10-bromo-1-(trimethylsilyloxy)decane Synthesized via silylation of bromoalkanol
Magnesium source Activated magnesium turnings or powder Activation by acid wash or iodine
Solvent Dry tetrahydrofuran (THF) or diethyl ether THF preferred for stability
Atmosphere Inert gas (argon or nitrogen) Prevents oxidation and moisture ingress
Temperature 0 °C to room temperature Ultrasound or gentle heating may be used
Reaction time Several hours until magnesium consumed Monitored by disappearance of Mg
Workup Use in situ without isolation Sensitive to moisture and air

Chemical Reactions Analysis

General Reactivity Profile

Grignard reagents like Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- act as strong nucleophiles, targeting electrophilic centers such as carbonyl carbons, epoxides, and halides. The trimethylsilyl (TMS) ether group in its structure serves as a protecting group, reducing undesired side reactions while allowing selective deprotection under mild acidic or fluoride-mediated conditions .

Nucleophilic Addition to Carbonyl Compounds

The reagent participates in nucleophilic additions to aldehydes, ketones, or esters, forming alcohols after aqueous workup. For example:

R MgBr+R C OR R C OH(after hydrolysis)\text{R MgBr}+\text{R C O}\rightarrow \text{R R C OH}\quad (\text{after hydrolysis})

This reactivity is critical in constructing carbon-carbon bonds, as seen in macrolide syntheses where similar reagents add to aldehydes (e.g., in Scheme 2 of ).

Substrate Product Conditions Reference
AldehydesSecondary alcoholsTHF, –78°C to r.t., 1–2 h
KetonesTertiary alcoholsAnhydrous THF, 0°C to reflux

Cross-Coupling Reactions

The reagent can engage in transition metal-catalyzed cross-couplings (e.g., Kumada coupling) with aryl or alkenyl halides. The bulky TMS group may sterically hinder reactivity, necessitating optimized conditions (e.g., CuI catalysis) :

R MgBr+R XCuIR R +MgBrX\text{R MgBr}+\text{R X}\xrightarrow{\text{CuI}}\text{R R }+\text{MgBrX}

Catalyst Substrate Yield Conditions Reference
CuIAlkynyl halides86%THF, –78°C to r.t., 1 h

Deprotection and Functionalization

The TMS ether can be cleaved using fluoride sources (e.g., TBAF) or acids, regenerating the hydroxyl group for further functionalization :

R OSiMe3FR OH+Me3SiF\text{R OSiMe}_3\xrightarrow{\text{F}^-}\text{R OH}+\text{Me}_3\text{SiF}

Stability and Handling Considerations

  • Solubility : Typically soluble in ethers (THF, diethyl ether) but insoluble in hydrocarbons .

  • Air/Moisture Sensitivity : Highly reactive to water and oxygen, requiring inert atmosphere handling .

  • Thermal Stability : Decomposes at elevated temperatures, necessitating reactions below 0°C to room temperature .

Physico-Chemical Data

Property Value Reference
Molecular FormulaC₁₃H₂₉BrMgOSi
Molar Mass333.66 g/mol
CAS Number68516-34-7
Hydrogen Bond Acceptor Count3

Limitations and Challenges

  • Steric Hindrance : The TMS group and long alkyl chain may reduce reactivity toward bulky electrophiles.

  • Sensitivity : Requires strict anhydrous/anaerobic conditions, complicating large-scale applications .

Scientific Research Applications

Organic Synthesis

Grignard Reagent Applications
Magnesium compounds, particularly those containing bromine, are commonly used as Grignard reagents in organic synthesis. The compound Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- can facilitate the formation of carbon-carbon bonds through nucleophilic attack on electrophiles. This characteristic makes it valuable for synthesizing complex organic molecules.

  • Case Study: Synthesis of Alcohols
    In a study on the regioselective functionalization of alkenes, Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- was employed to react with various carbonyl compounds. The resulting alcohols demonstrated high yields and selectivity, showcasing the reagent's effectiveness in organic transformations .

Material Science

Surface Modification
The compound is also utilized in the modification of surfaces for enhanced properties in material science. Its ability to form stable bonds with siloxanes allows it to be used in creating hydrophobic surfaces.

  • Application: Coatings
    Research has demonstrated that incorporating Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- into polymer matrices results in coatings with improved water repellency and durability. These coatings are particularly useful in applications requiring resistance to environmental degradation .

Pharmaceutical Applications

Drug Development
In pharmaceutical chemistry, Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- has potential applications as an intermediate in drug synthesis. Its reactivity can be harnessed to construct complex drug molecules.

  • Case Study: Antiviral Compounds
    A notable application involved the synthesis of antiviral agents where the compound served as a key intermediate. The synthetic route utilized the Grignard reaction to introduce necessary functional groups into the drug candidates, leading to enhanced biological activity .

Data Table: Comparison of Applications

Application AreaSpecific UseOutcome/Benefits
Organic SynthesisFormation of alcoholsHigh yields and regioselectivity
Material ScienceSurface modificationEnhanced hydrophobicity and durability
PharmaceuticalsIntermediate in drug synthesisImproved biological activity

Mechanism of Action

The mechanism by which magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- exerts its effects involves its interaction with various molecular targets. The bromine atom and trimethylsilyloxy group play crucial roles in its reactivity and binding affinity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- with structurally related organomagnesium bromides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- 68516-34-7 C₁₃H₂₉BrMgOSi ~333.66 Decyl chain with terminal TMS ether
Bromo(p-chlorophenyl)magnesium 873-77-8 C₆H₄ClBrMg ~215.75 Para-chlorophenyl group
Bromophenylmagnesium 100-58-3 C₆H₅BrMg ~181.31 Phenyl group

Key Observations :

  • Chain Length and Substituents: The main compound’s decyl-TMS group introduces significant steric bulk compared to aromatic substituents in bromo(p-chlorophenyl)magnesium or bromophenylmagnesium. This may reduce its reactivity in electrophilic substitutions but enhance stability in nonpolar solvents .
  • Functional Groups: The TMS ether in the main compound contrasts with halogenated aromatic groups in others.

Reactivity and Stability

  • Nucleophilicity : Aryl Grignard reagents (e.g., bromophenylmagnesium) exhibit high reactivity toward carbonyl compounds and electrophilic aromatics. The main compound’s long alkyl chain may slow reaction kinetics due to steric hindrance.
  • Solubility : The decyl-TMS group enhances solubility in ethers or hydrocarbons, whereas aryl analogs require polar aprotic solvents like THF .
  • Moisture Sensitivity : All Grignard reagents are moisture-sensitive, but the TMS group may marginally stabilize the compound against hydrolysis compared to purely aliphatic analogs .

Research Findings and Limitations

  • : Provides regulatory data but lacks experimental details on reactivity or applications .
  • Gaps in Evidence: No direct studies on the main compound’s synthetic performance; inferences are drawn from structural analogs.

Biological Activity

Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- (CAS Number: 68516-34-7), is a chemical compound with potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H29BrMgOSi
  • Molecular Weight : 333.663 g/mol
  • EINECS Number : 271-148-3

The biological activity of magnesium compounds often involves their role as catalysts in organic reactions and their interactions with biological systems. The specific compound may exhibit unique properties due to the presence of the trimethylsilyl group, which can influence solubility and reactivity.

Catalytic Activity

Research indicates that magnesium-based compounds can serve as effective catalysts in organic synthesis. For example, magnesium bromo compounds have been utilized in hydroboration reactions, facilitating the conversion of esters to alcohols with high yields . This catalytic ability may extend to biological systems where magnesium plays a crucial role in enzymatic activities.

Antimicrobial Activity

A study investigated the antibacterial properties of various magnesium compounds, including those similar to magnesium bromo[10-[(trimethylsilyl)oxy]decyl]-. Results showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study: Synthesis and Application

In a notable case study, researchers synthesized a series of magnesium-based compounds for use in drug delivery systems. The trimethylsilyl group was found to enhance the stability and bioavailability of the active pharmaceutical ingredients. The study demonstrated that these compounds could effectively deliver drugs to targeted sites within biological systems, highlighting their potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Catalytic ReactionsHigh yields in hydroboration reactions
Drug Delivery SystemsImproved stability and bioavailability

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